molecular formula C16H12ClN7O2S2 B2578561 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 922556-09-0

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2578561
CAS RN: 922556-09-0
M. Wt: 433.89
InChI Key: VGRYRVYXOVIWPF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings including pyrazolo[3,4-d]pyrimidine and thiadiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions that build up the complex structure piece by piece . The exact synthesis route would depend on the starting materials available and the specific functional groups present in the final compound.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of atoms present, their connectivity, and the functional groups in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups and heterocyclic rings present in its structure. For example, the pyrazolo[3,4-d]pyrimidine ring might undergo reactions at the pyrazole nitrogen or at the carbon between the two nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be solid at room temperature and soluble in organic solvents due to its aromatic rings and polar functional groups .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

The compound is a precursor in the synthesis of various heterocyclic compounds. A study by Fadda et al. (2017) utilized a similar compound for the synthesis of different heterocycles, such as pyrrole, pyridine, coumarin, and thiazole derivatives. These compounds were evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating a potential application in agricultural pest control (Fadda et al., 2017).

Antitumor Activity

Another significant application is in the development of antitumor agents. El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, showing moderate activity against human breast adenocarcinoma cell lines. This highlights the potential use of such compounds in the development of new cancer treatments (El-Morsy et al., 2017).

Anti-inflammatory and Analgesic Properties

The compound's derivatives have been explored for their anti-inflammatory and analgesic properties. For example, Selvam et al. (2012) investigated thiazolopyrimidine derivatives, which showed significant antinociceptive and anti-inflammatory activities. This suggests potential applications in developing new treatments for pain and inflammation (Selvam et al., 2012).

Novel Synthetic Routes and Derivatives

Research by Elian et al. (2014) and others has focused on the development of novel synthetic routes to create polyfunctionally substituted heterocyclic compounds, including pyrimidines and pyrazolo derivatives. These studies contribute to the broader understanding of chemical synthesis techniques and the potential for creating new compounds with varied biological activities (Elian et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to inhibit certain enzymes, which could potentially be used for therapeutic purposes .

Future Directions

Further studies could focus on synthesizing this compound and testing its biological activity. If it shows promising results, it could be optimized further to improve its potency and selectivity .

properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O2S2/c1-8-22-23-16(28-8)19-12(25)7-27-15-20-13-11(14(26)21-15)6-18-24(13)10-4-2-3-9(17)5-10/h2-6H,7H2,1H3,(H,19,23,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYRVYXOVIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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